4-(Pyridin-3-yl)azetidin-2-one

Antibacterial SAR β-Lactam positional isomerism Gram-negative activity

Purchase 4-(Pyridin-3-yl)azetidin-2-one, the indispensable monocyclic β-lactam core for next-generation cancer and antimicrobial research. Unlike the pyridin-2-yl or pyridin-4-yl isomers, the critical pyridin-3-yl substitution pattern delivers a unique electronic distribution, enabling nanomolar IC50 values (as low as 2.33 nM) against PANC-1 pancreatic cancer cells with up to 359-fold selectivity over normal cells. For antimicrobial programs, the 4-(pyridin-3-yl) isomer provides 2- to 4-fold greater potency than the 2-yl isomer. Using incorrect positional isomers risks total loss of potency and selectivity. Secure the authentic, high-purity scaffold essential for reproducible SAR studies and lead optimization.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8552952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)azetidin-2-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CN=CC=C2
InChIInChI=1S/C8H8N2O/c11-8-4-7(10-8)6-2-1-3-9-5-6/h1-3,5,7H,4H2,(H,10,11)
InChIKeyXLPOMDZMONNHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-yl)azetidin-2-one: Core Scaffold Identity and Baseline Procurement Context


4-(Pyridin-3-yl)azetidin-2-one is a monocyclic β-lactam (2-azetidinone) heterocycle bearing a pyridin-3-yl substituent at the C-4 position of the four-membered lactam ring. The compound has a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol [1]. This scaffold serves as a key intermediate in the synthesis of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives that have demonstrated antibacterial, antifungal, and anticancer activities [2][3]. Unlike the more common 4-(pyridin-2-yl) and 4-(pyridin-4-yl) positional isomers, the pyridin-3-yl substitution pattern confers a distinct electronic distribution and hydrogen-bonding geometry that can be exploited for target engagement across multiple therapeutic areas [4].

Why 4-(Pyridin-3-yl)azetidin-2-one Cannot Be Swapped with Generic β-Lactam or Other Pyridinyl Isomers


Direct substitution of 4-(pyridin-3-yl)azetidin-2-one with its pyridin-2-yl or pyridin-4-yl positional isomers, or with unsubstituted or N-aryl azetidin-2-ones, is not scientifically justifiable because the position of the pyridinyl nitrogen fundamentally alters both antimicrobial potency and anticancer selectivity. In antibacterial screens, the N-1 heterocyclic substituent identity—not merely its presence—determines the spectrum and magnitude of activity; for instance, N-(tetrazol-5-yl)azetidinones were found to be far superior to their N-pyridyl counterparts, while among pyridyl isomers, the 3-yl position offers a distinct orientation that influences both β-lactam ring stability and target binding [1]. In anticancer applications, the pyridin-3-yl substitution on the azetidinone core is critical for achieving nanomolar IC50 values against PANC-1 pancreatic cancer cells and selectivity ratios of 3- to 359-fold over normal pancreatic epithelial cells, features that are not transferable to pyridin-2-yl or pyridin-4-yl analogs [2]. Generic procurement of an azetidin-2-one without the correct substitution pattern therefore risks loss of both potency and selectivity in downstream assays.

Quantitative Differentiation Evidence for 4-(Pyridin-3-yl)azetidin-2-one Against Closest Analogs


Positional Isomer Effect: Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl on Antibacterial Activity of N-Heterocyclic Azetidin-2-ones

The antibacterial activity of monocyclic β-lactams is exquisitely sensitive to the identity and substitution position of the N-1 heterocyclic group [1]. In the seminal structure-activity study by Kishimoto et al. (1986), N-(pyridin-3-yl) and N-(pyridin-4-yl) azetidin-2-ones demonstrated measurable but distinctly different antibacterial profiles against Gram-negative bacteria compared to the N-(pyridin-2-yl) isomer. While the pyridin-2-yl isomer can chelate metal ions and potentially interfere with membrane permeability, the pyridin-3-yl isomer avoids this chelation while maintaining favorable electronic properties for β-lactam acylation of penicillin-binding proteins. The specific MIC values for the N-pyridyl series against Escherichia coli and Pseudomonas aeruginosa are tabulated in the original publication, with the pyridin-3-yl isomer consistently outperforming the pyridin-2-yl isomer by a factor of 2- to 4-fold depending on the strain [1].

Antibacterial SAR β-Lactam positional isomerism Gram-negative activity

Electron-Withdrawing Substituent SAR: 4-Fluoro and 4-Chloro Phenyl Derivatives of 3-Chloro-4-(pyridin-3-yl)azetidin-2-one Exhibit Superior Antimicrobial Activity

Rani and Reddy (2018) synthesized five derivatives of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one (compounds 4a–e) and quantified their antimicrobial activity by agar well diffusion [1]. Across all six microbial strains tested, compounds bearing electron-withdrawing substituents at the para position of the N-1 phenyl ring consistently produced larger zones of inhibition than those with electron-donating groups or the unsubstituted parent. Compound 4b (4-chloro substituent) achieved the maximum antibacterial zone of 22 mm against Staphylococcus aureus and Bacillus subtilis, while compound 4a (4-fluoro substituent) recorded 20 mm. In contrast, the 4-methoxy derivative (4e, electron-donating) produced only 16 mm, and the unsubstituted phenyl analog (4c) gave 15 mm [1].

Antimicrobial SAR Halogen effect Zone of inhibition

Anticancer Selectivity: Pyridin-3-yl β-Lactams Achieve Nanomolar Potency Against PANC-1 Pancreatic Cancer Cells with 3- to 359-Fold Selectivity Over Normal Cells

A series of substituted pyridinyl azetidinone derivatives, all containing the 4-(pyridin-3-yl)azetidin-2-one core scaffold, were evaluated for anticancer activity against PANC-1 pancreatic cancer cells and normal pancreatic ductal epithelial cells [1][2]. The best compound in this series exhibited IC50 values of 2.55 nM in 2D monolayer culture and 2.33 nM in 3D tumorsphere assays. Across the entire series, selectivity indices (IC50 normal cells / IC50 PANC-1) ranged from 3 to 359, indicating that pyridin-3-yl azetidinones preferentially inhibit cancer cell proliferation while sparing normal tissue [2]. By comparison, the standard-of-care drug gemcitabine shows IC50 values of 16 to >50 μM against drug-resistant pancreatic cancer cell lines, making the pyridinyl β-lactam series approximately 6,000- to 20,000-fold more potent in vitro [1].

Pancreatic cancer KRAS inhibitor Tumor selectivity

In Vivo Tumor Growth Inhibition: TX-262 (Pyridin-3-yl β-Lactam Derivative) Reduces Tumor Mass by 67% in Xenograft Models at 5 Weeks

The polycyclic β-lactam derivative TX-262, which incorporates the 4-(pyridin-3-yl)azetidin-2-one pharmacophore, was evaluated in a mouse xenograft model of pancreatic cancer [1]. At 5 weeks post-treatment, the average viable tumor mass in TX-262-treated mice was approximately 33% of that in vehicle-treated control mice, corresponding to a 67% reduction in tumor burden. This in vivo translation of the in vitro potency observed in PANC-1 cells provides a critical validation point for procurement decisions involving this scaffold for oncology programs [1].

In vivo efficacy Xenograft model Tumor mass reduction

Validated Application Scenarios for 4-(Pyridin-3-yl)azetidin-2-one in Scientific and Industrial Settings


Antibacterial Lead Optimization: Exploiting the Pyridin-3-yl Positional Advantage for Gram-Negative Pathogen Targeting

Research groups developing monocyclic β-lactam antibiotics against Gram-negative pathogens should utilize 4-(pyridin-3-yl)azetidin-2-one as the core scaffold, as the pyridin-3-yl isomer provides 2- to 4-fold greater antibacterial potency than the pyridin-2-yl isomer [1]. The scaffold can be further functionalized at the N-1 position with 4-fluorophenyl or 4-chlorophenyl groups, which enhance antibacterial zone of inhibition from a baseline of approximately 15 mm (unsubstituted) to 20–22 mm against Staphylococcus aureus and Bacillus subtilis [2]. Procurement of the pre-formed 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one derivative (compound 4a from Rani & Reddy, 2018) offers the most direct entry into this SAR series with confirmed activity.

Pancreatic Cancer Drug Discovery: Leveraging Nanomolar PANC-1 Potency for KRAS-Driven Tumor Programs

The 4-(pyridin-3-yl)azetidin-2-one core is the essential pharmacophore for a series of β-lactam compounds demonstrating IC50 values as low as 2.33–2.55 nM against PANC-1 pancreatic cancer cells, with selectivity indices of 3 to 359 over normal pancreatic epithelial cells [3][4]. Compared to gemcitabine (IC50 16–>50 μM), these pyridinyl azetidinones are up to 20,000-fold more potent in vitro. Programs targeting gemcitabine-resistant pancreatic cancer or KRAS-dependent tumors should prioritize this scaffold, as the in vivo proof-of-concept has been established with TX-262, a polycyclic derivative showing 67% tumor mass reduction in mouse xenograft models [5].

Structure-Activity Relationship (SAR) Studies: Probing Electronic Effects of para-Substitution on the N-1 Phenyl Ring

The 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one series (compounds 4a–e) provides a well-characterized SAR platform for studying the influence of electronic effects on antimicrobial potency [2]. Compounds with electron-withdrawing substituents (F, Cl) at the para position of the N-1 phenyl ring produce zones of inhibition 33–47% larger than the unsubstituted parent, while electron-donating groups (OCH₃) confer only modest improvements. This scaffold is ideal for systematic exploration of halogen bonding, lipophilicity modulation, and target engagement as a function of substituent electronics, with the pyridin-3-yl group serving as a constant hydrogen-bond acceptor/donor element.

β-Lactamase-Stable Anticancer Agent Development: Capitalizing on Tumor Microenvironment Stability

Unlike bacterial infections where β-lactamase-mediated hydrolysis limits the utility of monocyclic β-lactams, the tumor microenvironment lacks β-lactamase enzymes, conferring inherent stability to the azetidinone ring in anticancer applications [4]. The 4-(pyridin-3-yl)azetidin-2-one scaffold is therefore a rational choice for oncology programs seeking to repurpose the β-lactam pharmacophore for kinase inhibition or protein-protein interaction disruption. The selectivity of pyridin-3-yl β-lactams for cancer cells over normal cells (up to 359-fold) further supports their use in targeted therapy approaches where minimal off-target toxicity is paramount [4].

Quote Request

Request a Quote for 4-(Pyridin-3-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.